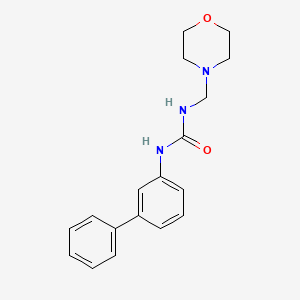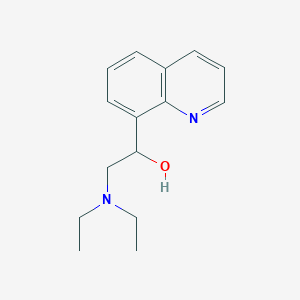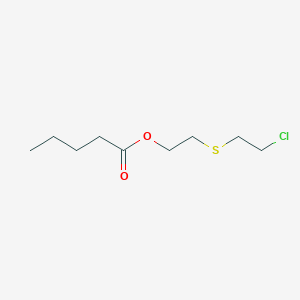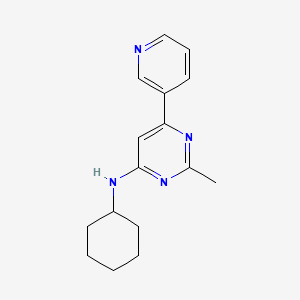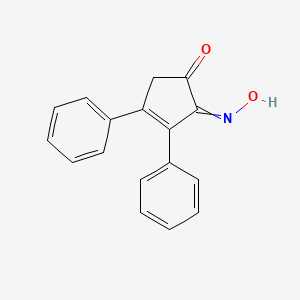
2-Methylnaphthalene; 2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylnaphthalene: is a polycyclic aromatic hydrocarbon with the chemical formula C₁₁H₁₀. It is a derivative of naphthalene, where a methyl group is attached to the second carbon atom of the naphthalene ring. This compound is naturally found in crude oil and coal and is also a byproduct of combustion processes such as cigarette smoke and engine exhaust .
2,4,6-Trinitrophenol: , also known as picric acid, is an organic compound with the chemical formula C₆H₃N₃O₇. It is a pale yellow, crystalline solid that is highly explosive. This compound has been used historically as a military explosive, a dye, and an antiseptic .
Vorbereitungsmethoden
2-Methylnaphthalene: can be synthesized through several methods. One common method involves the separation and purification from wash oil, a byproduct of coal tar distillation. The process includes dephenolization, depyridinium alkali removal, rectification, and freezing . Another method involves the oxidation of 2-methylnaphthol or the demethylation of 2-methyl-1,4-dimethoxynaphthalene .
2,4,6-Trinitrophenol: is typically synthesized by nitrating phenol. The process involves treating phenol with concentrated sulfuric acid to form phenoldisulfonic acid, which is then reacted with concentrated nitric acid to produce 2,4,6-trinitrophenol . This method ensures a high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-Methylnaphthalene: undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized by chlorine dioxide to form products such as 1-chloro-2-methylnaphthalene, 3-chloro-2-methylnaphthalene, and 2-methyl-1,4-naphthoquinone . In atmospheric conditions, it reacts with hydroxyl radicals, leading to the formation of dicarbonyl compounds .
2,4,6-Trinitrophenol: is known for its explosive propertiesIn a basic medium, lead acetate produces a bright yellow precipitate, lead picrate . This compound is also involved in electrophilic substitution reactions, where it can be nitrated further to form more complex nitro compounds .
Wissenschaftliche Forschungsanwendungen
2-Methylnaphthalene: has several applications in scientific research. It is used in the manufacture of vitamin K and the insecticide carbaryl . Additionally, it is studied for its polymerization and carbonization behaviors in contaminated soil during thermal desorption processes .
2,4,6-Trinitrophenol: is widely used in forensic research and land mine detection due to its explosive properties . It is also employed in the dye industry, medical examinations, and the pharmaceutical field . Furthermore, it is used in the development of sensitive and selective fluorescence sensors for detecting nitroaromatic compounds .
Wirkmechanismus
The mechanism of action of 2-Methylnaphthalene involves its oxidation in the atmosphere. The reaction is initiated by hydroxyl radicals, forming various adducts that undergo further reactions to produce dicarbonyl compounds . These reactions are significant in understanding the environmental impact of this compound.
2,4,6-Trinitrophenol: exerts its effects through its highly reactive nitro groups. These groups undergo redox reactions, leading to the release of energy in the form of explosions. The compound’s ability to form picrates with metals also contributes to its explosive nature .
Vergleich Mit ähnlichen Verbindungen
2-Methylnaphthalene: is similar to other naphthalene derivatives such as 1-methylnaphthalene and 2-ethylnaphthalene. its unique methyl group position on the second carbon atom distinguishes it from these compounds .
2,4,6-Trinitrophenol: can be compared to other nitroaromatic compounds like 2,4-dinitrophenol and trinitrotoluene (TNT). While all these compounds are explosives, 2,4,6-trinitrophenol is more acidic and has a higher detonation velocity compared to TNT .
Eigenschaften
CAS-Nummer |
5160-55-4 |
|---|---|
Molekularformel |
C17H13N3O7 |
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
2-methylnaphthalene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C11H10.C6H3N3O7/c1-9-6-7-10-4-2-3-5-11(10)8-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-8H,1H3;1-2,10H |
InChI-Schlüssel |
FLSFBXXXWQIKSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



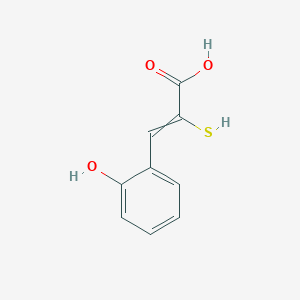
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-](/img/structure/B14740737.png)

